molecular formula C10H7BrFNO4 B15124047 Methyl 3-(5-Bromo-4-fluoro-2-nitrophenyl)acrylate

Methyl 3-(5-Bromo-4-fluoro-2-nitrophenyl)acrylate

Cat. No.: B15124047
M. Wt: 304.07 g/mol
InChI Key: OKHZHBDJOZFECU-NSCUHMNNSA-N
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Description

Methyl 3-(5-Bromo-4-fluoro-2-nitrophenyl)acrylate (CAS No. 2006281-56-5) is a high-purity (≥98%) synthetic intermediate with the molecular formula C₁₀H₇BrFNO₄ and a molecular weight of 304.07 g/mol . Its structure features a phenyl ring substituted with bromo (5-position), fluoro (4-position), and nitro (2-position) groups, conjugated to a methyl acrylate moiety. This compound is critical in pharmaceutical research as a precursor for active pharmaceutical ingredients (APIs), particularly in cross-coupling reactions and functional group transformations. Its electron-withdrawing substituents enhance electrophilic reactivity, making it valuable in synthesizing complex aromatic systems .

Properties

Molecular Formula

C10H7BrFNO4

Molecular Weight

304.07 g/mol

IUPAC Name

methyl (E)-3-(5-bromo-4-fluoro-2-nitrophenyl)prop-2-enoate

InChI

InChI=1S/C10H7BrFNO4/c1-17-10(14)3-2-6-4-7(11)8(12)5-9(6)13(15)16/h2-5H,1H3/b3-2+

InChI Key

OKHZHBDJOZFECU-NSCUHMNNSA-N

Isomeric SMILES

COC(=O)/C=C/C1=CC(=C(C=C1[N+](=O)[O-])F)Br

Canonical SMILES

COC(=O)C=CC1=CC(=C(C=C1[N+](=O)[O-])F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-Bromo-4-fluoro-2-nitrophenyl)acrylate typically involves the esterification of 3-(5-Bromo-4-fluoro-2-nitrophenyl)acrylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-Bromo-4-fluoro-2-nitrophenyl)acrylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the phenyl ring.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for the reduction of the nitro group.

    Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products Formed

    Substitution: Products with different halogen or functional group substitutions on the phenyl ring.

    Reduction: Formation of Methyl 3-(5-Bromo-4-fluoro-2-aminophenyl)acrylate.

    Oxidation: Formation of various oxidized derivatives of the phenyl ring.

Scientific Research Applications

Methyl 3-(5-Bromo-4-fluoro-2-nitrophenyl)acrylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds for pharmaceutical research.

    Medicine: Investigated for its potential as a precursor in the synthesis of drugs with anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(5-Bromo-4-fluoro-2-nitrophenyl)acrylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular pathways. The presence of the nitro group suggests potential interactions with redox-sensitive proteins, while the bromine and fluorine atoms may influence binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 3-(5-Bromo-4-fluoro-2-nitrophenyl)acrylate are compared below with analogous compounds, emphasizing substituent effects, reactivity, and applications.

Table 1: Key Properties of this compound and Analogues

Compound Name CAS Number Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 2006281-56-5 5-Br, 4-F, 2-NO₂, acrylate ester C₁₀H₇BrFNO₄ 304.07 High electrophilicity; API intermediate; ≥98% purity
4-Bromo-5-fluoro-2-nitrophenol 1016234-87-9 4-Br, 5-F, 2-NO₂, phenolic -OH C₆H₃BrFNO₃ 249.99 Polar due to -OH; forms hydrogen bonds; lower thermal stability
4-Fluoro-1-methoxy-2-nitrobenzene 445-83-0 4-F, 1-OCH₃, 2-NO₂ C₇H₆FNO₃ 171.13 Methoxy group increases lipophilicity; used in agrochemicals
(E)-Bromo-4-((4-((1-(4-Chlorophenyl)ethylidene)amino)methyl)phenoxy)methyl)-2-(4-methylphenyl)acrylate N/A Bromo, chlorophenyl, imine, acrylate ester C₂₇H₂₂BrClN₂O₃ ~550.3 Enhanced π-π stacking; potential in optoelectronic materials

Substituent Effects on Reactivity

  • Electron-Withdrawing Groups (EWGs): The bromo, fluoro, and nitro groups in this compound activate the acrylate moiety for nucleophilic attacks, enabling efficient Suzuki-Miyaura couplings. In contrast, 4-Bromo-5-fluoro-2-nitrophenol’s phenolic -OH facilitates hydrogen bonding (), increasing solubility in polar solvents but limiting thermal stability .
  • Methoxy vs. Fluoro: 4-Fluoro-1-methoxy-2-nitrobenzene’s methoxy group donates electrons, reducing electrophilicity compared to the target compound. This makes it less reactive in aryl halide substitutions but more suitable for lipophilic environments .

Structural Insights

Crystallographic tools like SHELX () and ORTEP-3 () reveal that steric hindrance from the nitro group in this compound influences molecular packing. In contrast, the imine-containing derivative from exhibits extended π-conjugation, enabling applications in materials science .

Research Findings and Limitations

  • Hydrogen Bonding: The nitro group in this compound participates in weak C-H···O interactions, as analyzed via graph set theory (). This contrasts with the stronger O-H···N bonds in 4-Bromo-5-fluoro-2-nitrophenol .
  • Data Gaps: Quantitative reactivity metrics (e.g., rate constants) for these compounds are absent in the provided evidence, necessitating experimental validation.

Q & A

Basic Research Questions

Synthesis and Optimization Q: What are the optimal synthetic routes for preparing Methyl 3-(5-Bromo-4-fluoro-2-nitrophenyl)acrylate, and how can reaction conditions be systematically optimized? A: The synthesis typically involves sequential electrophilic aromatic substitution (e.g., bromination, nitration) followed by acrylate formation. Key steps include:

  • Nitration : Use HNO₃/H₂SO₄ for meta-substitution relative to fluorine, ensuring regioselectivity.
  • Bromination : Employ Br₂/FeBr₃ for para-substitution to fluorine.
  • Acrylate formation : Catalytic coupling (e.g., Pd-mediated cross-coupling) under inert conditions. Optimization involves adjusting stoichiometry, temperature, and solvent polarity. For example, anhydrous CuSO₄ and ascorbic acid improve yield in analogous acrylate syntheses (e.g., 47–71% yields in similar systems) .

Structural Characterization Q: How can X-ray crystallography and computational tools be used to resolve the molecular structure of this compound? A:

  • X-ray refinement : Use SHELXL for small-molecule refinement, leveraging its robust handling of twinned data and high-resolution structures. SHELXL’s latest features (e.g., restraints for disordered atoms) improve accuracy .
  • Visualization : ORTEP-III with a GUI generates thermal ellipsoid plots to assess bond lengths/angles and crystallographic disorder .

Advanced Research Questions

Substituent Effects on Reactivity Q: How do the bromo, fluoro, and nitro substituents influence the compound’s electronic properties and subsequent reactivity in cross-coupling reactions? A:

  • Electronic effects : The nitro group (strong electron-withdrawing) directs electrophilic substitution meta to itself, while bromo and fluoro (moderate deactivators) favor para/ortho positions. This electronic profile enhances electrophilic substitution regioselectivity .
  • Reactivity : Fluorine’s electronegativity increases the acrylate’s electrophilicity, facilitating nucleophilic additions. Bromine enhances halogen-bonding interactions in crystal packing .

Data Contradictions in Spectroscopic Analysis Q: How can researchers resolve discrepancies between experimental NMR data and computational predictions for this compound? A:

  • 2D NMR : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, especially near electronegative substituents.
  • DFT calculations : Compare computed (e.g., Gaussian) chemical shifts with experimental data to validate structural assignments. For example, PubChem’s InChI descriptors provide reference geometries .

Crystallographic Disorder and Refinement Q: What strategies are effective in modeling crystallographic disorder in the nitro or bromo groups during refinement? A:

  • SHELXL tools : Apply "PART" instructions and "SIMU" restraints to model split positions for disordered atoms.
  • Occupancy refinement : Use "FREE" variables to optimize site occupancies for overlapping electron density features .

Role in Structure-Activity Relationship (SAR) Studies Q: How can derivatives of this compound be designed for SAR studies targeting kinase inhibition or antimicrobial activity? A:

  • Derivatization : Modify the acrylate ester (e.g., ethyl, propyl) or introduce substituents (e.g., CF₃, OMe) to probe steric/electronic effects.
  • Biological assays : Test derivatives against bacterial strains or cancer cell lines, using flash chromatography (e.g., EtOAc/hexane) for purification .

Methodological Challenges and Solutions

Regioselectivity in Electrophilic Substitution Q: How can competing regioselectivity between bromo, fluoro, and nitro groups be controlled during synthesis? A:

  • Stepwise synthesis : Prioritize nitration before bromination to leverage the nitro group’s strong meta-directing effect.
  • Low-temperature bromination : Reduces kinetic competition, favoring para-bromination relative to fluorine .

Purification Challenges Q: What chromatographic techniques are optimal for isolating this compound from by-products? A:

  • Flash chromatography : Use silica gel with EtOAc/hexane gradients (e.g., 20:80 to 50:50) to separate polar by-products.
  • Prep-HPLC : Employ C18 columns with acetonitrile/water mobile phases for high-purity isolation .

Computational Modeling of Reactivity Q: Which computational methods best predict the compound’s behavior in nucleophilic addition or cycloaddition reactions? A:

  • DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.
  • MD simulations : Analyze solvation effects using AMBER or GROMACS, validated against crystallographic data .

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